

A Comparative Potency Analysis of Piperidine-4-Carbothioamide Derivatives as Novel Therapeutic Agents

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Compound of Interest

Compound Name: Piperidine-4-carbothioamide

Cat. No.: B1532958

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Introduction: The Versatility of the Piperidine-4-Carbothioamide Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.^[1] Its conformational flexibility and favorable physicochemical properties make it an ideal building block for designing molecules that can effectively interact with a wide array of biological targets. Within this class, derivatives of **piperidine-4-carbothioamide** are emerging as a particularly promising area of investigation.

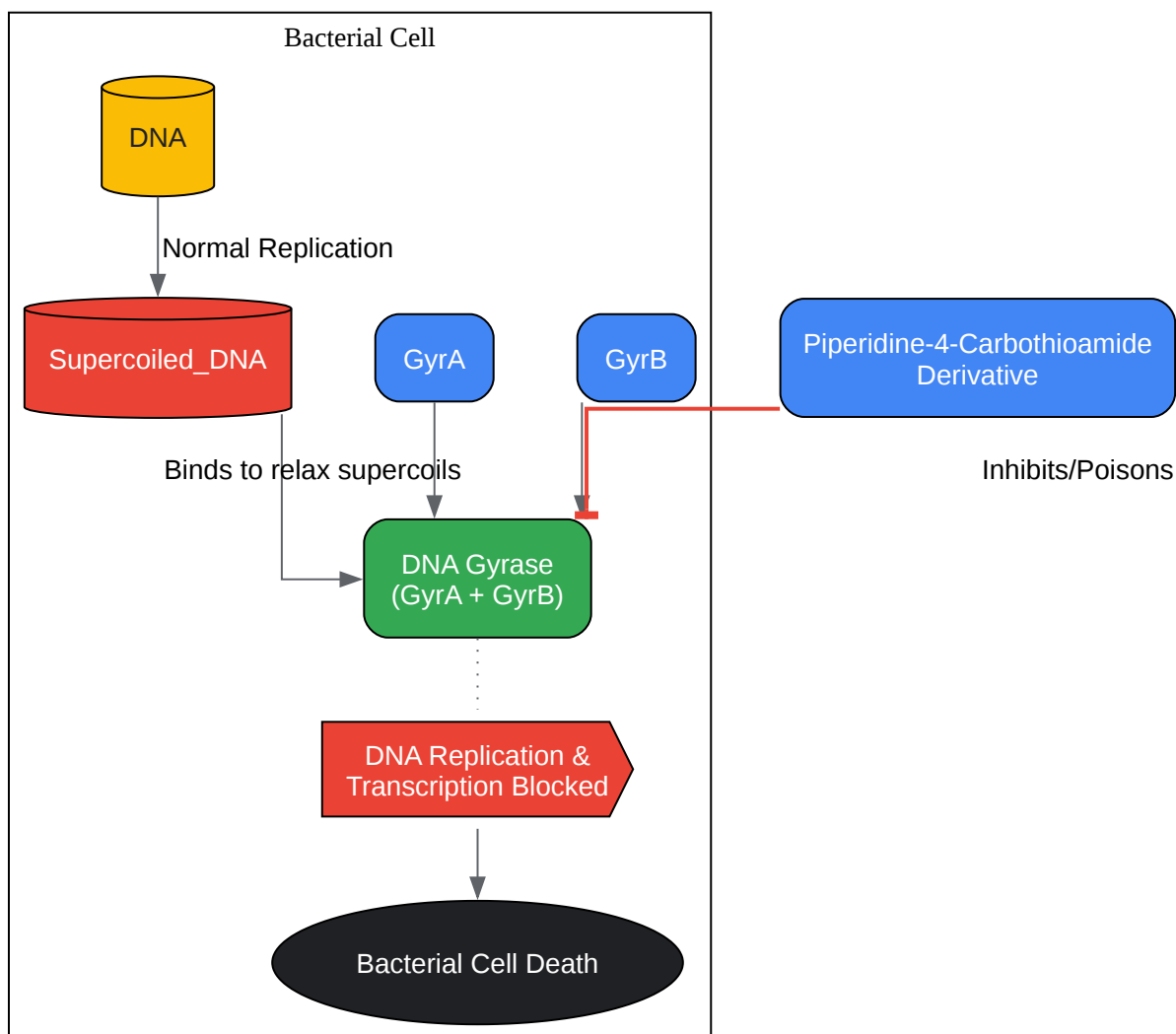
This guide provides a comparative analysis of the potency of various **piperidine-4-carbothioamide** derivatives and their closely related analogues. The strategic replacement of an oxygen atom in the more common carboxamide structure with sulfur to form a carbothioamide (or thioamide) can significantly alter a compound's electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability. This isosteric replacement has, in some cases, led to enhanced biological potency and the ability to overcome resistance mechanisms observed with amide-based drugs.^[2] We will explore the diverse therapeutic potential of these compounds, from antimicrobial to neuroprotective applications, by examining their mechanisms of action, comparing their potencies with quantitative data, and detailing the experimental methodologies used for their evaluation.

Mechanisms of Action & Key Biological Targets

The therapeutic potential of **piperidine-4-carbothioamide** derivatives stems from their ability to interact with and modulate various enzymatic pathways.[2] While research into the thioamide variants is still expanding, extensive studies on their piperidine-4-carboxamide analogues provide a strong foundation for understanding their likely mechanisms. Key targets include bacterial enzymes essential for survival and enzymes implicated in neurodegenerative diseases.

Inhibition of Bacterial DNA Gyrase

A critical mechanism of action for piperidine-based compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[3] Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of mycobacterial DNA gyrase inhibitors.[3][4] These compounds are believed to function as non-fluoroquinolone DNA gyrase poisons, binding to the enzyme-DNA complex and stabilizing the single-strand DNA breaks, which ultimately leads to bacterial cell death.[4] The demonstrated efficacy of P4Cs against *Mycobacterium abscessus*, an intrinsically multidrug-resistant pathogen, underscores the potential of this scaffold in developing new antibacterial agents.[3][4] Given the enhanced activity often seen with thioamide substitution, **piperidine-4-carbothioamides** represent a logical next step for developing more potent DNA gyrase inhibitors.[2]



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Mechanism of bacterial DNA gyrase inhibition.

Comparative Potency of Piperidine Derivatives

The potency of piperidine derivatives is highly dependent on the specific substitutions made to the core scaffold. Different functional groups can optimize binding to various targets, leading to a wide range of biological activities. The following table summarizes the potency of selected **piperidine-4-carbothioamide** derivatives and their benchmark carboxamide analogues against several key targets.

Compound Class	Specific Derivative / Compound	Target	Potency Metric	Value	Reference
Piperidine-4-Carboxamide	MMV688844 (844)	M. abscessus DNA Gyrase	MIC	12.5 μ M	[4]
Piperidine-4-Carboxamide	844-TFM	M. abscessus DNA Gyrase	MIC	1.5 μ M	[4]
Piperidine-4-Carboxamide	844-TFM	M. abscessus DNA Gyrase	IC ₅₀	1.5 μ M	[4]
Piperidine-4-Carboxamide	Compound 16g	CCR5 Receptor	IC ₅₀	25.73 nM	[5]
Piperidine-4-Carboxamide	Compound 16i	CCR5 Receptor	IC ₅₀	25.53 nM	[5]
Piperidine-4-Carboxamide	Keto amide 11j	μ -Calpain	K _i	9 nM	[6]
Piperidine-4-Carboxamide	Tetrahydroquinoline 2k	σ_1 Receptor	K _i	3.7 nM	[7]
Piperidine Carbothioamide	N-(1-adamantyl)piperidine-1-carbothioamide	S. aureus, B. subtilis	Activity	Moderate to Weak	[8]
Quinoline Carbothioamide	N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide	Acetylcholinesterase (AChE)	IC ₅₀	9.68 μ M	[9]

Quinoline Carbothioami de	N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide	Butyrylcholinesterase (BChE)	IC ₅₀	11.59 μ M	[9]
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Structure-Activity Relationship (SAR) Insights:

- **Antimicrobial Activity:** For piperidine-4-carboxamides targeting DNA gyrase, the addition of a trifluoromethyl group to the phenyl moiety (compound 844-TFM) increased potency nearly tenfold compared to the parent compound (844).[4] In the case of N-substituted carbothioamides, the incorporation of a bulky, lipophilic adamantane group confers antimicrobial activity, though its potency against Gram-positive bacteria was noted to be lower than corresponding morpholine and pyrrolidine analogues.[8]
- **Cholinesterase Inhibition:** In a series of quinoline thiosemicarbazones incorporating a piperidine moiety, the substitution pattern on the N-phenyl ring was critical for inhibitory activity. A 3-chlorophenyl substituent resulted in the most potent dual inhibitor of both AChE and BChE, with IC₅₀ values of 9.68 μ M and 11.59 μ M, respectively.[9]
- **Anti-HIV Activity:** For piperidine-4-carboxamide derivatives acting as CCR5 inhibitors, specific substitutions designed to fit a 'Y shape' pharmacophore model led to compounds (16g and 16i) with inhibitory activity equivalent to the positive control, maraviroc (IC₅₀ \approx 25 nM).[5]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To provide a practical context for potency evaluation, this section details a standardized protocol for determining the in vitro inhibitory activity of a test compound against

acetylcholinesterase (AChE). This colorimetric assay is a reliable and widely used method in drug discovery.^[1]

Causality and Principle

This assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm. An inhibitor will slow this rate, and the concentration required to reduce the rate by 50% is the IC_{50} value, a key measure of potency.^[1]

Reagents and Materials

- Tris-HCl buffer (50 mM, pH 8.0)
- Acetylcholinesterase (AChE) from electric eel
- Test **piperidine-4-carbothioamide** derivative (dissolved in DMSO)
- Acetylthiocholine iodide (ATCI) solution
- DTNB solution (Ellman's reagent)
- 96-well microplate
- Microplate reader

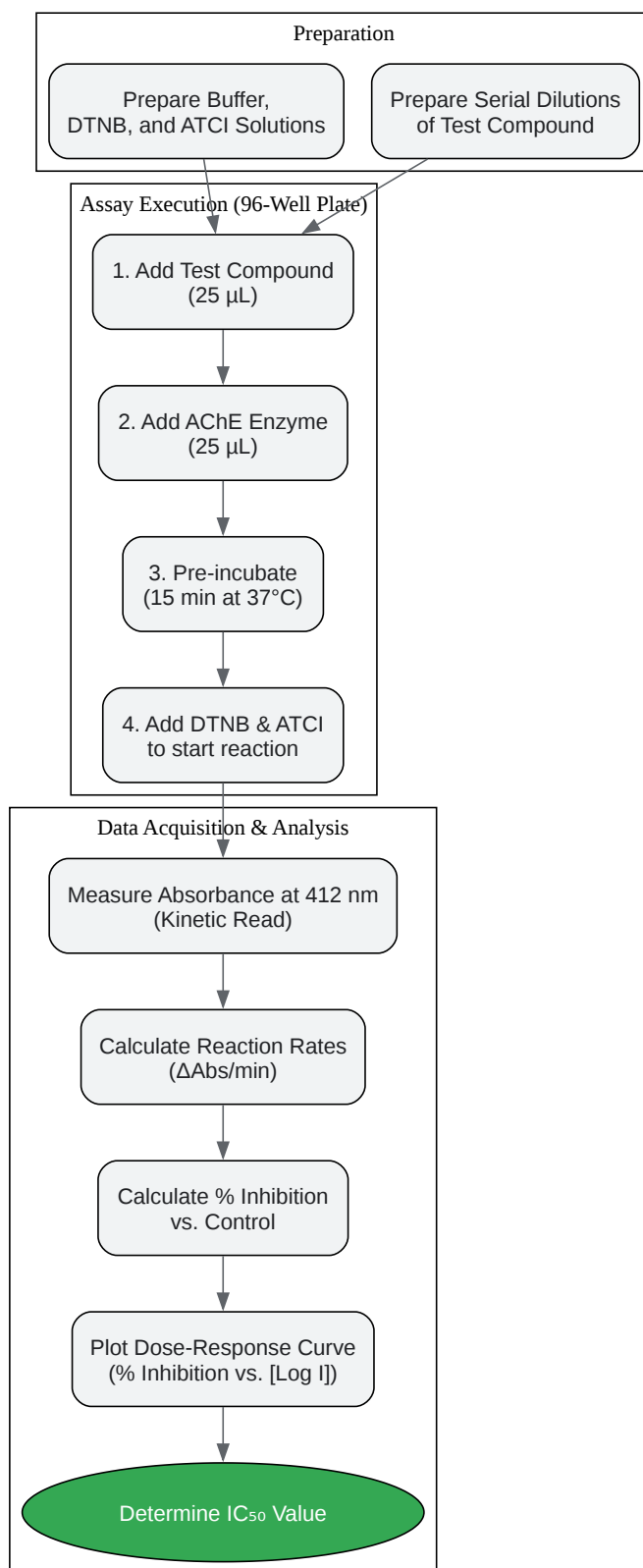
Step-by-Step Procedure

- Prepare Reagent Solutions: Prepare fresh solutions of ATCI and DTNB in the Tris-HCl buffer.
- Serial Dilutions: Prepare a series of dilutions of the test compound in DMSO, and then further dilute in the buffer to achieve the final desired concentrations for the assay.
- Plate Loading: To each well of a 96-well plate, add:
 - 25 μ L of the test compound dilution (or buffer for control, buffer with DMSO for vehicle control).

- 50 µL of Tris-HCl buffer (pH 8.0).
- 25 µL of the AChE enzyme solution.
- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate Reaction: Add 50 µL of the DTNB solution to each well, followed by 25 µL of the ATCI substrate solution to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis

- Calculate Reaction Rates: Determine the rate of reaction (V) for each concentration by calculating the change in absorbance over time ($\Delta\text{Abs}/\text{min}$).
- Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{sample}}) / V_{\text{control}}] * 100$
- Determine IC_{50} : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC_{50} value.



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Workflow for the in vitro AChE inhibition assay.

Conclusion and Future Outlook

The comparative analysis reveals that **piperidine-4-carbothioamide** derivatives and their structural analogues are a rich source of potent modulators for diverse biological targets. While the piperidine-4-carboxamides have been more extensively studied and have demonstrated nanomolar efficacy against targets like CCR5 and μ -calpain, the emerging data on carbothioamide derivatives shows significant promise.[5][6] Their activity as cholinesterase inhibitors and the established potential of the core scaffold against challenging bacterial targets like *M. abscessus* DNA gyrase highlight clear avenues for future research.[4][9]

The key takeaway for drug development professionals is that the thioamide moiety is a powerful tool for chemical modification that can enhance potency and fine-tune the pharmacological profile of the piperidine scaffold. Future efforts should focus on systematic structure-activity relationship studies of **piperidine-4-carbothioamides** to optimize their selectivity and potency, potentially leading to the development of next-generation therapeutics for infectious diseases, neurodegenerative disorders, and beyond.

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